molecular formula C11H14ClNO2 B2399186 (s)-Methyl 1-amino-2,3-dihydro-1h-indene-5-carboxylate hydrochloride CAS No. 943843-23-0

(s)-Methyl 1-amino-2,3-dihydro-1h-indene-5-carboxylate hydrochloride

Cat. No.: B2399186
CAS No.: 943843-23-0
M. Wt: 227.69
InChI Key: UOZGMHAMWDHRQO-PPHPATTJSA-N
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Description

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves multiple steps, starting with the appropriate indene derivative. One common synthetic route includes the following steps:

  • Indene Formation: The starting material, indene, is synthesized through a Diels-Alder reaction or other suitable methods.

  • Functionalization: The indene ring is functionalized to introduce the carboxylate group at the 5-position.

  • Amination: The carboxylate group is converted to an amine through amination reactions.

  • Methylation: The amine group is methylated to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological processes and interactions, such as enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: can be compared with other similar compounds, such as:

  • Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (R-isomer)

  • Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

  • Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

These compounds share similar structural features but differ in their stereochemistry or substitution patterns, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZGMHAMWDHRQO-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@H](CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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